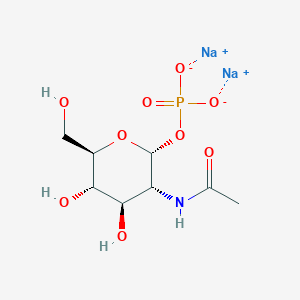
N-Acetyl-D-glucosamine-1-phosphate disodium salt
Übersicht
Beschreibung
N-Acetyl-D-glucosamine-1-phosphate disodium salt is a key intermediate in the biosynthesis of N-linked glycoproteins. This compound is an anomeric sugar phosphate and serves as a metabolic precursor for bacterial cell-wall components such as teichoic acid and mureine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-1-phosphate disodium salt can be synthesized through chemical or enzymatic methods. One common synthetic route involves the use of UDP-GlcNAc pyrophosphorylase, which catalyzes the formation of UDP-GlcNAc from N-Acetyl-D-glucosamine-1-phosphate in the presence of UTP .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the use of UDP-GlcNAc pyrophosphorylase and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-glucosamine-1-phosphate disodium salt undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Phosphorylation Reactions: Addition of phosphate groups.
Hydrolysis Reactions: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as hydroxide ions.
Phosphorylation Reactions: Typically require ATP or other phosphorylating agents.
Hydrolysis Reactions: Conducted under acidic or basic conditions with water as the solvent.
Major Products
The major products formed from these reactions include UDP-GlcNAc and other phosphorylated derivatives .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-glucosamine-1-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a crucial role in the study of bacterial cell wall biosynthesis and metabolism.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell wall synthesis.
Industry: Utilized in the production of bioactive compounds and as a biochemical reagent
Wirkmechanismus
N-Acetyl-D-glucosamine-1-phosphate disodium salt acts as a substrate for UDP-GlcNAc pyrophosphorylase, which catalyzes the formation of UDP-GlcNAc. This compound is then involved in the biosynthesis of N-linked glycoproteins and bacterial cell wall components. The molecular targets include enzymes involved in glycosylation and cell wall synthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-D-glucosamine-6-phosphate disodium salt
- N-Acetyl-D-galactosamine-1-phosphate disodium salt
- N-Acetyl-D-glucosamine
Uniqueness
N-Acetyl-D-glucosamine-1-phosphate disodium salt is unique due to its specific role as an intermediate in the biosynthesis of N-linked glycoproteins and its involvement in bacterial cell wall synthesis. Unlike its similar compounds, it serves as a direct precursor for UDP-GlcNAc, making it essential for various biochemical processes .
Eigenschaften
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2/t4-,5-,6-,7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIUIRDWUIWJMW-FATCSWEASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNa2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate](/img/structure/B8122587.png)








![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)




